molecular formula C16H19N5O4 B11227301 7-[4-(Butan-2-yloxy)-3-methoxyphenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-[4-(Butan-2-yloxy)-3-methoxyphenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11227301
M. Wt: 345.35 g/mol
InChI Key: DLLZULJGTMKTFL-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is intriguing! Let’s break it down:

    Name: 7-[4-(Butan-2-yloxy)-3-methoxyphenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

    Structure: It consists of a tetrazolo-pyrimidine core with a carboxylic acid group and a substituted phenyl ring.

Preparation Methods

Synthetic Routes::

    Starting Materials: The synthesis likely involves starting materials such as butan-2-ol, 3-methoxyphenol, and tetrazolo[1,5-a]pyrimidine.

    Key Steps:

    Reaction Conditions: Specific conditions would depend on the synthetic pathway.

Industrial Production::
  • Information on large-scale industrial production is scarce. Research labs may synthesize it for study.

Chemical Reactions Analysis

    Reactivity: This compound likely undergoes various reactions

    Common Reagents: Reagents like strong acids, bases, and transition metal catalysts.

    Major Products: Derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for novel compounds.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: Possible drug candidate (requires further studies).

    Industry: Limited data, but could have applications in materials science.

Mechanism of Action

    Targets: Unknown, but it likely interacts with cellular components.

    Pathways: Further research needed to elucidate its mode of action.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H19N5O4

Molecular Weight

345.35 g/mol

IUPAC Name

7-(4-butan-2-yloxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C16H19N5O4/c1-4-9(2)25-13-6-5-10(7-14(13)24-3)12-8-11(15(22)23)17-16-18-19-20-21(12)16/h5-9,12H,4H2,1-3H3,(H,22,23)(H,17,18,20)

InChI Key

DLLZULJGTMKTFL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C2C=C(NC3=NN=NN23)C(=O)O)OC

Origin of Product

United States

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